

# Zatolmilast Clinical Assessment with NIH Toolbox: Application Notes and Protocols

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Zatolmilast

CAS No.: 1606974-33-7

Cat. No.: S3336627

[Get Quote](#)

## Clinical Context and Rationale

**Fragile X syndrome (FXS)** is the leading cause of inherited intellectual disability and has no pharmacological treatments currently approved by the U.S. Food and Drug Administration (FDA) that target its core cognitive symptoms [1]. **Zatolmilast (BPN14770)** is a first-in-class, selective phosphodiesterase-4D (PDE4D) inhibitor investigated as a potential treatment for FXS. By inhibiting PDE4D, **Zatolmilast** works to increase cyclic AMP (cAMP) levels in the brain, which is believed to support neural network organization and long-term potentiation, potentially leading to improvements in cognitive function [2]. The clinical development program for **Zatolmilast** required a precise, reliable, and objective tool to measure changes in cognitive ability, leading to the adoption of the NIH Toolbox Cognitive Battery (NIHTB-CB) [1].

## The NIH Toolbox Cognitive Battery (NIHTB-CB) as an Endpoint

The NIHTB-CB is a state-of-the-art, iPad-based measurement system that provides a brief, standardized, and norm-referenced assessment of multiple cognitive domains [3]. Its use in the **Zatolmilast** trials is a significant choice, as it moves beyond subjective caregiver reports to a performance-based metric of cognitive efficacy.

## Cognitive Domains and Tests Assessed

In the pivotal Phase 2b/3 trials for **Zatolmilast**, the primary efficacy endpoint is the **Cognition Crystallized Composite Score** from the NIHTB-CB. This composite score is derived from two specific tests: the **Picture Vocabulary Test** and the **Oral Reading Recognition Test** [1]. These tests were selected based on positive results from an earlier Phase 2 study, where exploratory analysis showed improvement in these language domains [1]. The table below summarizes the core tests within the NIHTB-CB relevant to this context.

Table 1: Key Cognitive Tests from the NIH Toolbox Cognition Battery

Test Name	Construct Measured	Definition	Approximate Duration
Picture Vocabulary Test	Language (Vocabulary)	Knowledge of the set of words in a specific language.	4 minutes [4]
Oral Reading Recognition Test	Language (Oral Reading)	The ability to pronounce written language symbols.	3 minutes [4]
List Sorting Working Memory Test	Working Memory	The ability to retain and manipulate information in a temporary storage system.	7 minutes [4]
Flanker Inhibitory Control & Attention Test	Attention / Executive Function	The ability to allocate limited resources and inhibit responses to distracting stimuli.	4 minutes [4]
Dimensional Change Card Sort Test	Executive Function	Cognitive flexibility and the ability to adapt to changing rules.	4 minutes [4]
Picture Sequence Memory Test	Episodic Memory	The ability to acquire, store, and retrieve new information and experiences.	7 minutes [4]
Pattern Comparison Processing Speed Test	Processing Speed	The amount of time it takes to process a specific amount of information.	3 minutes [4]

## Administration Workflow: Remote vs. In-Person

A pivotal pilot study has demonstrated the feasibility of administering the NIHTB-CB remotely, which directly informed the protocol amendments in the **Zatolmilast** program to increase family participation [4]. The following diagram illustrates the equivalent workflows for both in-person and remote assessment modalities.



[Click to download full resolution via product page](#)

The diagram above shows two validated pathways for administering the NIHTB-CB. The **remote assessment** uses the specialized NIH Toolbox Participant/Examiner (NIHTB-P/E) App, which features built-

in bi-directional videoconferencing, allowing the examiner to guide the participant in real-time and fully monitor the session to ensure protocol adherence [4]. This method has been shown to yield scores with considerable consistency to in-person assessments [4]. The **in-person assessment** follows the traditional model where the participant and examiner are physically present in a clinical setting.

## Detailed Experimental Protocol for Cognitive Assessment

This section outlines the standardized operating procedure for administering the NIHTB-CB within a clinical trial like the **Zatolmilast** studies.

### Pre-Assessment Setup and Participant Preparation

- **Participant Criteria:** The **Zatolmilast** trials are enrolling male participants aged 9 to 45 years with a confirmed genetic diagnosis of FXS [1]. Key recent protocol amendments to increase accessibility include lowering the minimum age to 9 years and the minimum weight to 55 pounds [1].
- **Environment Setup:**
  - *In-Person:* Conduct in a quiet, well-lit room at the clinical site with minimal distractions.
  - *Remote:* The participant should be in a quiet room at home. The caregiver may need to assist with initial technology setup and ensure a stable internet connection [4].
- **Technology and Materials:** Use an iPad with the latest version of the NIH Toolbox V3 app installed [3]. For remote assessments, the NIHTB-P/E App is required on both the examiner's and participant's iPads [4].
- **Examiner Training:** The examiner must be a trained professional who has reviewed the freely available NIH Toolbox Administration Manual and training videos [3].

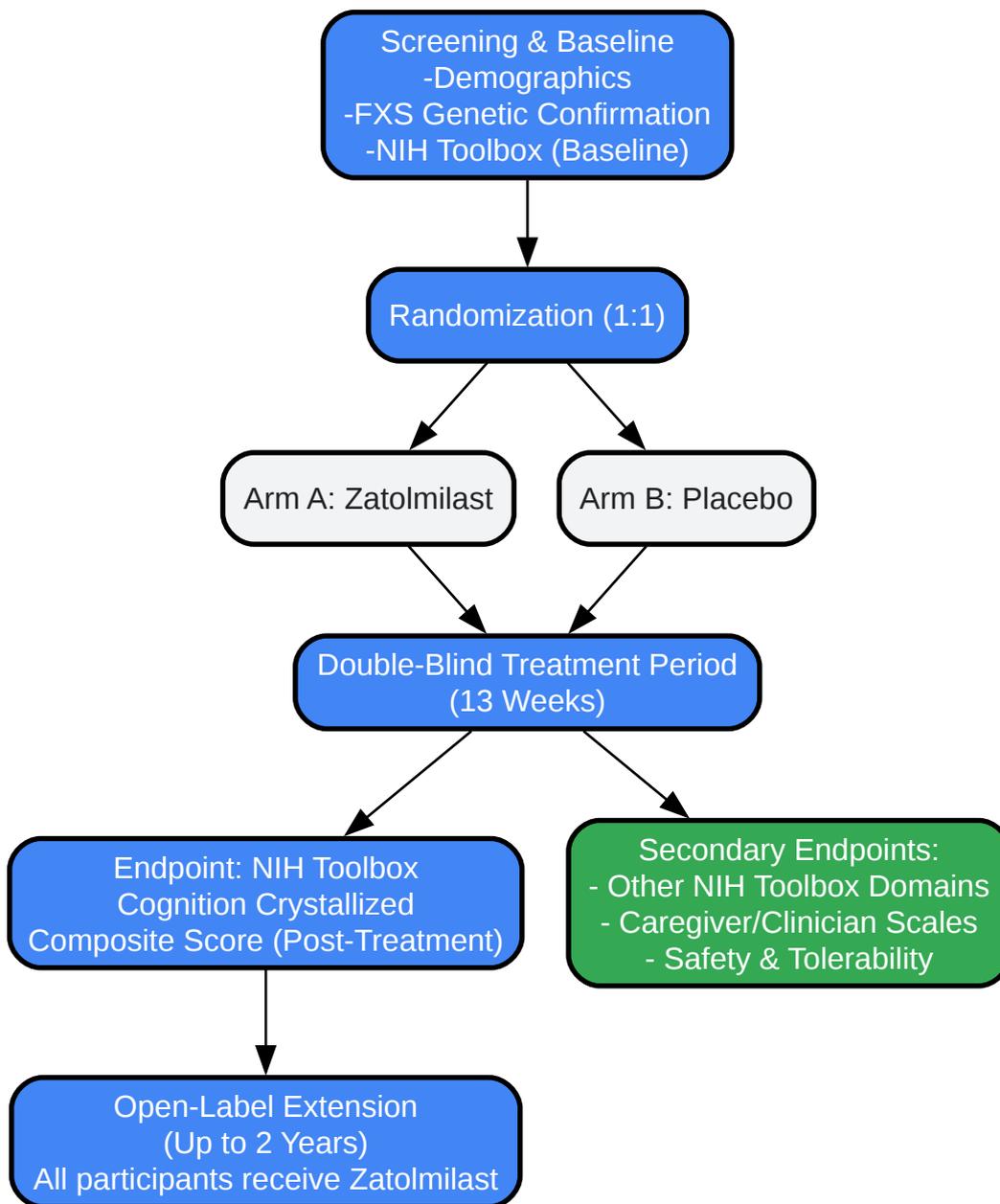
### Assessment Execution

- **Informed Consent:** Obtain and document informed consent from the participant's legal guardian and assent from the participant, if applicable.
- **Session Initiation:**
  - *In-Person:* The examiner guides the participant directly.
  - *Remote:* The examiner initiates a video call via the NIHTB-P/E App to establish audio-visual contact [4].

- **Test Administration:** The examiner selects the prescribed test battery on the iPad. Tests are administered in the standardized order as presented by the app. The examiner provides instructions as per the protocol but does not guide the participant's answers.
- **Monitoring and Quality Control:** The examiner monitors the participant's engagement and comprehension throughout the session. For remote administration, the examiner uses the video feed to ensure the participant is not receiving external assistance and is following instructions correctly [4].
- **Data Collection:** All data is automatically collected and scored by the NIH Toolbox software, which minimizes human error and ensures standardization [3]. The primary outcome for **Zatolmilast** trials is the change from baseline in the Cognition Crystallized Composite Score.

## Integration with Broader Trial Design

The cognitive assessment is a core component of the larger **Zatolmilast** clinical program. The following diagram maps the position of the NIHTB-CB within the overall flow of a clinical study, such as the ongoing Phase 2b/3 trials (NCT05163808, NCT05358886) [1].



[Click to download full resolution via product page](#)

## Data Analysis and Interpretation

- **Primary Analysis:** The primary analysis for the **Zatolmilast** trials is the comparison of the change in the Cognition Crystallized Composite Score from baseline to the end of the 13-week treatment period between the **Zatolmilast** and placebo groups, typically using an Analysis of Covariance (ANCOVA) model [1].

- **Supporting Evidence:** Beyond the primary cognitive endpoint, the correlation between **Zatolmilast** serum concentration and physiological biomarkers like the electroencephalography (EEG) N1 event-related potential amplitude strengthens the evidence for a drug-induced improvement in neural hyperexcitability, providing a mechanistic link to the cognitive outcomes [2].

Table 2: Summary of **Zatolmilast** Pivotal Clinical Trials Using NIH Toolbox

Study Identifier	Phase	Participant Population	Sample Size (Planned)	Primary Endpoint (NIH Toolbox)	Key Secondary Endpoints
NCT05163808 [1]	2b/3	Male adolescents (9-17 years) with FXS	150	Cognition Crystallized Composite Score	Language, daily function, caregiver/clinician scales, safety [1]
NCT05358886 [1]	2b/3	Adult males (18-45 years) with FXS	150	Cognition Crystallized Composite Score	Language, daily function, caregiver/clinician scales, safety [1]

## Conclusions and Best Practices

The application of the NIH Toolbox Cognitive Battery in the **Zatolmilast** clinical program represents a modern approach to quantifying cognitive outcomes in neurodevelopmental disorders. Key best practices supported by the available data include:

- **Embracing Remote Administration:** The validated remote testing option significantly reduces participant burden, increases accessibility for geographically dispersed families, and can help reduce attrition in longitudinal studies, thereby improving data quality and generalizability [4].
- **Leveraging Objective, Performance-Based Measures:** The use of the NIHTB-CB provides a precise, reliable, and objective measure of cognitive change that is less susceptible to bias than subjective reports alone.
- **Protocol Flexibility:** Amendments to the **Zatolmilast** trial protocols, such as incorporating remote visits and lowering age requirements, demonstrate a commitment to patient-centric design, which is crucial for successful enrollment and retention in rare disease trials [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Shionogi Provides Updates on ZatoImilast, an ... [shionogi.com]
2. Auditory N1 event-related potential amplitude is predictive of ... [pmc.ncbi.nlm.nih.gov]
3. NIH Toolbox: Home [nihtoolbox.org]
4. A pilot study of remote cognitive assessment in children ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [ZatoImilast Clinical Assessment with NIH Toolbox: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b3336627#nih-toolbox-cognitive-battery-zatoImilast-assessment>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)